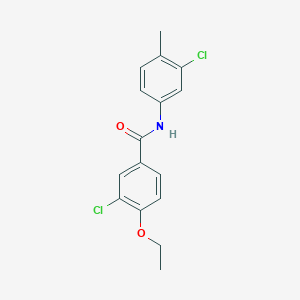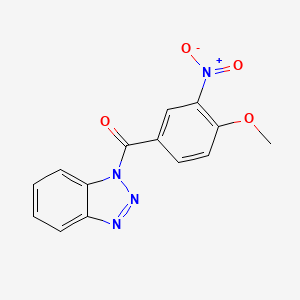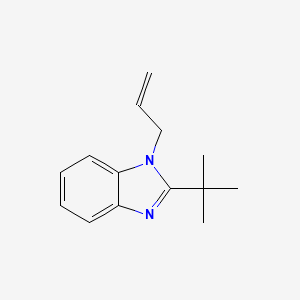![molecular formula C12H13N3O5 B5782966 4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)
4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide, commonly known as NOE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a nitroaromatic compound that belongs to the class of benzamides and is widely used in the field of medicinal chemistry. NOE has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The exact mechanism of action of NOE is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. NOE has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. Additionally, NOE has been shown to inhibit the activity of various kinases, which are proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
NOE has been shown to have various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, reducing inflammation, and inhibiting bacterial and fungal growth. Additionally, NOE has been shown to have antioxidant properties and can scavenge free radicals, which are harmful to cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of NOE is its broad range of applications in various scientific research fields. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, NOE is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of NOE is its potential toxicity, which can limit its use in certain experiments. Additionally, the exact mechanism of action of NOE is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of NOE. One area of research is to further investigate its anticancer properties and to determine its efficacy in treating various types of cancer. Additionally, further research is needed to understand the exact mechanism of action of NOE and to identify its molecular targets. Another area of research is to investigate the potential use of NOE in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to determine the safety and toxicity of NOE in humans, which is essential for its potential use in clinical settings.
Synthesis Methods
The synthesis of NOE involves the reaction of 4-nitrobenzoyl chloride with 2-amino-2-oxazolidinone in the presence of triethylamine. The reaction takes place at room temperature, and the yield of NOE is around 60%. The synthesized compound is then purified by recrystallization using a mixture of ethanol and water.
Scientific Research Applications
NOE has shown potential in various scientific research applications, including medicinal chemistry, pharmacology, and toxicology. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. NOE has also been studied for its anti-inflammatory properties, and it has shown to reduce inflammation in various animal models. Additionally, NOE has been studied for its antibacterial and antifungal properties and has shown to inhibit the growth of various bacterial and fungal strains.
properties
IUPAC Name |
4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-11(9-1-3-10(4-2-9)15(18)19)13-5-6-14-7-8-20-12(14)17/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOZVCULBSHSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5557033 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)

![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)

![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)

![4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)
![N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5782958.png)
![N'-[(5-chloro-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5782960.png)
![N'-[2-(diisobutylamino)-5-nitrobenzylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5782979.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)